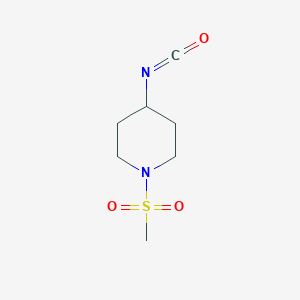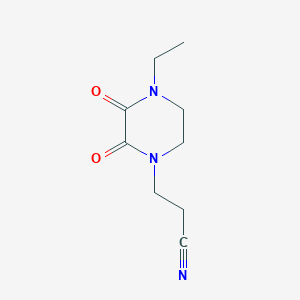
N-(cyanomethyl)-2-(4-oxopiperidin-1-yl)acetamide
Übersicht
Beschreibung
N-(Cyanomethyl)-2-(4-oxopiperidin-1-yl)acetamide, commonly referred to as CMOPAA, is an organic compound that has been used in various scientific research applications. It is a derivative of piperidine and is composed of a piperidine ring, an acetamide group, and a cyanoethyl group. CMOPAA has been used in a variety of different scientific research applications, including synthesis and biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Electrochemical Oxidation Applications
Electrochemical oxidation of 2,2,6,6-tetramethylpiperidines, including the 4-oxo derivative which is structurally related to N-(cyanomethyl)-2-(4-oxopiperidin-1-yl)acetamide, has been explored for the synthesis of N-cyanomethylated products. This process involves a series of reactions starting with electron transfer to form radical cations, followed by deprotonation, hydrogen abstraction, and finally cross-coupling, leading to the desired cyanomethylated compounds. This methodology demonstrates the potential of electrochemical approaches in the synthesis of complex organic molecules with precise functional group introduction, highlighting its application in synthetic organic chemistry and material science for the creation of novel compounds with specific properties (Ohmori et al., 1987).
Synthetic Route Development
The development of new synthetic routes for key intermediates in pharmaceutical research, such as N-(3-Cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide, showcases another application area. This compound serves as a crucial intermediate in the synthesis of selective epidermal growth factor receptor (EGFR) kinase inhibitors, which are important in cancer therapy. The described synthetic approach provides a more efficient route to such intermediates, emphasizing the role of innovative synthetic methodologies in facilitating the discovery and development of new therapeutic agents (Jiang et al., 2011).
Novel Reaction Discovery
The discovery of new reactions, such as those involving 5-Amino-3-(cyanomethyl)-1H-Pyrazole-4-Carbonitrile, extends the toolkit of organic chemists, enabling the design and synthesis of complex molecules with diverse biological activities. Such reactions not only expand the chemical space accessible for drug discovery but also provide new pathways for the synthesis of compounds with potential applications in materials science, agrochemistry, and beyond (Dotsenko et al., 2020).
Material Science and Catalysis
In material science and catalysis, the synthesis of compounds like 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and its oxyl counterpart demonstrates the application of N-(cyanomethyl)-2-(4-oxopiperidin-1-yl)acetamide derivatives in oxidative reactions. These compounds, often referred to as Bobbitt's salt and AcNH-TEMPO, respectively, are utilized as stoichiometric or catalytic oxidants in various organic transformations. Their preparation and use highlight the importance of such derivatives in developing environmentally friendly and efficient oxidation processes in synthetic chemistry (Mercadante et al., 2013).
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-2-(4-oxopiperidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c10-3-4-11-9(14)7-12-5-1-8(13)2-6-12/h1-2,4-7H2,(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGPDVAYEPRNMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CC(=O)NCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-2-(4-oxopiperidin-1-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B3363060.png)

![2-chloro-N-[(2-fluorophenyl)methyl]propanamide](/img/structure/B3363081.png)





![6-[4-(4-Fluorophenyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B3363143.png)
![4-{[(4-Carbamoylphenyl)methyl]sulfanyl}benzoic acid](/img/structure/B3363146.png)

![4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzonitrile](/img/structure/B3363154.png)
![4-Fluoro-3-[(2-oxopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B3363155.png)
